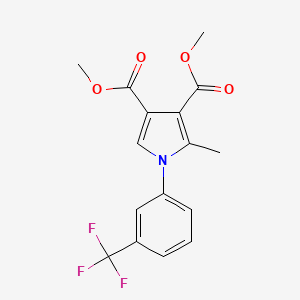
Dimethyl 2-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-3,4-dicarboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole ring substituted with dimethyl ester groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-3,4-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of a suitable pyrrole precursor with a trifluoromethyl-substituted benzaldehyde under acidic or basic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride. The resulting intermediate is then esterified using dimethyl sulfate or a similar esterifying agent to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes steps such as purification by recrystallization or chromatography to obtain the compound in high purity. The use of automated systems and advanced analytical techniques ensures the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-3,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl ring or the pyrrole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Dimethyl 2-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-methyl-1-phenyl-1H-pyrrole-3,4-dicarboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Dimethyl 2-methyl-1-(4-fluorophenyl)-1H-pyrrole-3,4-dicarboxylate: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in reactivity and potency.
Uniqueness
The presence of the trifluoromethyl group in Dimethyl 2-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-3,4-dicarboxylate imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C16H14F3NO4 |
|---|---|
Molecular Weight |
341.28 g/mol |
IUPAC Name |
dimethyl 2-methyl-1-[3-(trifluoromethyl)phenyl]pyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C16H14F3NO4/c1-9-13(15(22)24-3)12(14(21)23-2)8-20(9)11-6-4-5-10(7-11)16(17,18)19/h4-8H,1-3H3 |
InChI Key |
GPCUYTYPWJEBJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN1C2=CC=CC(=C2)C(F)(F)F)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















